Etripamil

Cardiac electrophysiology AV nodal conduction PK/PD correlation

Etripamil (MSP-2017, proposed brand name CARDAMYST) is a phenylalkylamine, non-dihydropyridine L-type calcium channel blocker developed specifically as an intranasal spray for the rapid, self-administered termination of paroxysmal supraventricular tachycardia (PSVT). It is a close structural analog of verapamil distinguished by an ester moiety that confers rapid hydrolysis by blood esterases, enabling ultra-short pharmacokinetics and a dosing paradigm fundamentally different from all existing oral or intravenous CCBs.

Molecular Formula C27H36N2O4
Molecular Weight 452.6 g/mol
CAS No. 1593673-23-4
Cat. No. B607387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtripamil
CAS1593673-23-4
Synonyms(-)-MSP-2017;  MSP-2017;  MSP 2017;  MSP2017;  MSP-2017A;  MSP-2017B;  Etripamil
Molecular FormulaC27H36N2O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1
InChIKeyVAZNEHLGJGSQEL-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etripamil (CAS 1593673-23-4): Fast-Acting, Intranasal Non-Dihydropyridine Calcium Channel Blocker for Acute PSVT Research and Procurement


Etripamil (MSP-2017, proposed brand name CARDAMYST) is a phenylalkylamine, non-dihydropyridine L-type calcium channel blocker developed specifically as an intranasal spray for the rapid, self-administered termination of paroxysmal supraventricular tachycardia (PSVT) [1]. It is a close structural analog of verapamil distinguished by an ester moiety that confers rapid hydrolysis by blood esterases, enabling ultra-short pharmacokinetics and a dosing paradigm fundamentally different from all existing oral or intravenous CCBs [2]. Etripamil has completed a Phase 3 registrational program (RAPID) and received FDA approval in December 2025 as the first and only patient self-administered acute PSVT therapy [3].

Why Etripamil Cannot Be Replaced by Generic Oral Verapamil, Intravenous Adenosine, or Intravenous Diltiazem for Acute PSVT Research


Etripamil occupies a distinct pharmacological and practical niche that precludes simple substitution by class analogs. Oral verapamil, despite sharing the phenylalkylamine L-type calcium channel blocking mechanism, exhibits an onset of action of 1–2 hours and a half-life of 3–7 hours (extending to 12 hours with chronic dosing), making it unsuitable for rapid, on-demand PSVT termination [1]. Intravenous adenosine and diltiazem, while faster in onset, require medically supervised venous access and produce systemic adverse effects such as flushing (18%), dyspnea (12%), chest discomfort (40% with adenosine), and hypotension (11% with diltiazem) that preclude unsupervised use [2][3]. Furthermore, etripamil's primary metabolic clearance via blood esterases—rather than hepatic CYP450 as for verapamil—reduces drug-drug interaction risk in the polypharmacy-prone PSVT population [4]. No generic or alternative CCB offers the combination of intranasal self-administration, 4–7 minute pharmacodynamic onset, and approximately 45-minute duration of AV nodal effect that defines etripamil's therapeutic profile.

Etripamil Differential Evidence: Quantitative Comparator Data for Scientific Evaluation and Procurement Decisions


Intranasal Etripamil Achieves Pharmacodynamic PR Prolongation (≥10%) Within 4–7 Minutes vs. >60 Minutes for Oral Verapamil

Etripamil demonstrates a median Tmax of 5–8.5 minutes following intranasal administration, with >10% PR interval prolongation occurring within 4–7 minutes at doses ≥60 mg, corresponding to rapid AV nodal conduction slowing [1]. In contrast, oral immediate-release verapamil exhibits an onset of pharmacologic action of 1–2 hours, with Tmax approximately 1–2 hours [2]. Intravenous verapamil achieves faster onset (3–5 minutes) but requires venous access and continuous ECG monitoring. This ~10- to 30-fold faster onset via non-invasive delivery is the core pharmacokinetic differentiation enabling out-of-hospital self-administration.

Cardiac electrophysiology AV nodal conduction PK/PD correlation

Etripamil Terminal Half-Life (1.5–3 Hours) Enables ~45-Minute AV Nodal Blockade Window vs. 3–7 Hour Verapamil Half-Life Prolonging AV Suppression

Etripamil exhibits dose-dependent terminal half-life: approximately 1.5 hours at 60 mg, extending to 2.5–3 hours at the therapeutic 70–105 mg doses [1]. Critically, the clinically relevant PR interval prolongation >10% is sustained for only approximately 45 minutes, after which AV nodal conduction recovers [1]. By comparison, oral verapamil has a half-life of 3–7 hours after a single dose, extending to 12 hours with chronic administration, producing prolonged AV nodal suppression that is undesirable for episodic on-demand use [2]. Diltiazem half-life is similarly 2–7 hours [3]. The short duration of etripamil's effect allows symptom-triggered dosing without persistent bradycardia or AV block risk between PSVT episodes.

Pharmacokinetics Drug clearance Duration of action

Phase 3 RAPID Trial: Etripamil 70 mg Intranasal Spray Converts 64% of PSVT Episodes Within 30 Minutes vs. 31% for Placebo (HR 2.62, p<0.0001)

In the registrational RAPID trial (NCT03464019), self-administered intranasal etripamil 70 mg with an optional repeat dose at 10 minutes converted 64% (63/99) of adjudicated AV-nodal-dependent PSVT episodes to sinus rhythm within 30 minutes, compared to 31% (26/85) for placebo (hazard ratio 2.62; 95% CI 1.66–4.15; p<0.0001) [1]. Median time to conversion was 17.2 minutes (95% CI 13.4–26.5) for etripamil versus 53.5 minutes (38.7–87.3) for placebo—a threefold reduction [1]. As cross-study context: intravenous adenosine achieves first-dose (6 mg) conversion rates of approximately 65%, with overall success of 78–96% across doses, but requires healthcare setting administration [2]; intravenous diltiazem (0.15–0.45 mg/kg) achieves 84–100% conversion with a mean time of 3.0 ± 2.6 minutes, also requiring IV access and monitoring [3]. Etripamil's 64% conversion rate, achieved via non-invasive self-administration outside a medical facility, represents a novel efficacy benchmark.

Clinical cardiology PSVT conversion Self-administration

Blood Esterase-Dependent Metabolism Confers Reduced CYP450 Drug-Drug Interaction Liability Relative to Verapamil

Etripamil contains a methyl ester group rendering it metabolically sensitive to rapid hydrolysis by blood esterases, which convert it to the pharmacologically inactive metabolite MSP-2030 within minutes [1]. Hepatic CYP3A4 and CYP3A5 play a secondary role [1]. In contrast, verapamil metabolism is entirely CYP450-dependent, involving CYP3A4, CYP1A2, CYP2C8, CYP2C9, and CYP2C18, creating substantial interaction liability with CYP inhibitors and inducers [2]. This differential metabolic pathway is functionally significant: in a clinical PK study, etripamil 70 mg nasal spray showed consistent clearance in Chinese healthy subjects (AUC0–last 3104 ± 2654 ng·min/mL) with primarily non-renal elimination, confirming esterase-dependent clearance independent of hepatic CYP450 variability [3]. Reduced CYP450 reliance is a critical advantage in the PSVT population, where concomitant use of AV-nodal blocking agents (reported in 66.7% of RAPID efficacy population) is common.

Drug metabolism Drug-drug interactions Polypharmacy safety

Etripamil Adverse Event Profile: Predominantly Mild, Transient Local Nasal Symptoms (23% Discomfort) vs. Systemic Hypotension and AV Block Risk with Intravenous Comparators

In the RAPID Phase 3 trial, etripamil-related treatment-emergent adverse events were predominantly mild to moderate, localized to the administration site, and resolved without intervention: nasal discomfort (23%), nasal congestion (13%), and rhinorrhea (9%) [1]. No serious etripamil-related adverse events, deaths, or episodes of symptomatic hypotension or AV block occurred [1]. In the NODE-303 open-label extension (n=503 treated patients), the safety profile remained consistent across up to 4 treated episodes [2]. By comparison, intravenous diltiazem caused hypotension in 11% (7/63) of treated patients in its pivotal study [3], and intravenous adenosine is associated with flushing (18%), dyspnea (12–28%), and chest discomfort (40%) per FDA prescribing information [4]. The localized AE profile of intranasal etripamil is a prerequisite for safe unsupervised self-administration.

Safety pharmacology Tolerability Self-administration

Intranasal Route Enables First-in-Class Unsupervised Self-Administration: No Comparator Agent Offers This Capability for Acute PSVT

Etripamil is the first and only medication approved for patient self-administration to acutely terminate PSVT outside a healthcare setting [1]. The intranasal formulation delivers 70 mg via a preservative-free spray device, with median Tmax of 7 minutes (range 3–20 minutes) [2]. All currently available acute PSVT treatments require intravenous access and medical supervision: adenosine (IV bolus, half-life <10 seconds), diltiazem (IV bolus over 2 minutes), and verapamil (IV bolus with continuous ECG monitoring) [3]. Oral calcium channel blockers (verapamil, diltiazem) are used only for chronic prophylaxis, not acute conversion, due to their slow onset [3]. Etripamil's intranasal delivery platform enables a treatment paradigm where patients carry a portable device and self-administer upon symptom recognition—a capability absent from all comparator agents.

Drug delivery Patient autonomy Healthcare economics

Etripamil: High-Impact Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Preclinical Cardiac Electrophysiology: AV Nodal Conduction Modulation with Ultra-Short Half-Life Calcium Channel Blockade

Etripamil's unique combination of 4–7 minute PR prolongation onset and ~45-minute duration of effect [1] makes it an ideal tool compound for studying the dynamics of AV nodal conduction recovery. Unlike verapamil (half-life 3–7 h) which produces sustained AV suppression confounding short-term electrophysiologic measurements, etripamil enables precisely timed, reversible AV nodal blockade. This allows researchers to conduct within-subject crossover protocols examining AV nodal refractory period changes, Wenckebach cycle length, and autonomic modulation without prolonged drug carryover effects.

Clinical Trial Design: Template for Self-Administered, Event-Driven Acute Arrhythmia Termination Studies

The RAPID trial design—symptom-prompted self-administration with optional repeat dosing at 10 minutes, adjudicated continuous ECG monitoring, and 30-minute primary endpoint—established a regulatory-validated framework [2] applicable to other acute episodic cardiovascular conditions (e.g., atrial fibrillation with rapid ventricular response, vasovagal syncope). Procurement of etripamil as a reference standard supports the development of novel self-administered cardiac therapies by providing a benchmark PK/PD profile (Tmax 7 min, 45-min AV effect window) against which new intranasal or sublingual agents can be compared.

Pharmacokinetic/Pharmacodynamic Modeling of Esterase-Dependent Clearance for Ultra-Short Half-Life Drug Design

Etripamil serves as a paradigm compound for designing drugs with esterase-mediated clearance to minimize CYP450-dependent drug-drug interactions. The quantitative PK/PD relationship—Cmax 99 ng/mL at 70 mg, rapid 60% concentration decline by 25 minutes, 80% by 60 minutes, and inactive MSP-2030 metabolite generation [3]—provides a validated dataset for in silico modeling of ester prodrug strategies. Pharmaceutical scientists can use etripamil's clinical PK parameters (AUC 5461 ng·min/mL, Vd 2200–3500 L) [3] to benchmark novel intranasal formulations targeting rapid systemic absorption and predictable offset.

Healthcare Economics and Outcomes Research: Quantifying the Impact of Self-Administered Acute PSVT Therapy on Emergency Department Utilization

Etripamil's demonstrated 64% conversion rate within 30 minutes in an unsupervised setting vs. 31% placebo, with a median conversion time reduction from 53.5 to 17.2 minutes [2], provides the evidence base for health-economic modeling. Researchers can use these efficacy parameters—combined with the established safety profile of exclusively local nasal adverse events [4]—to populate cost-effectiveness models comparing at-home self-administration versus emergency department visits for IV adenosine or diltiazem. The 66.7% rate of concomitant AV-nodal drug use in the RAPID population [2] further supports real-world effectiveness studies in polypharmacy contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etripamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.